molecular formula C24H35N5O5 B1683401 Ximelagatran CAS No. 192939-46-1

Ximelagatran

Cat. No. B1683401
CAS RN: 192939-46-1
M. Wt: 473.6 g/mol
InChI Key: PMOVWDINZOACJB-ILZRESODSA-N
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Description

Synthesis Analysis

Ximelagatran is a prodrug that requires in vivo conversion to the active agent, melagatran . The activation of ximelagatran is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .


Molecular Structure Analysis

The molecular formula of Ximelagatran is C24H35N5O5 . It has an average mass of 473.565 Da and a monoisotopic mass of 473.263824 Da .


Chemical Reactions Analysis

The metabolism of Ximelagatran involves the conversion of the prodrug to the active agent, melagatran, through dealkylation and dehydroxylation . The role of mARC2 in the metabolism of Ximelagatran was evaluated in hepatocytes and adipocytes .


Physical And Chemical Properties Analysis

Ximelagatran has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 125.2±0.5 cm3, a polar surface area of 144 Å2, and a molar volume of 349.4±7.0 cm3 .

Scientific Research Applications

Prevention of Venous Thromboembolism (VTE)

Ximelagatran has been approved in several countries for the prevention of VTE after total hip or knee replacement surgery. Clinical trials have shown its efficacy in reducing the risk of deep venous thrombosis and pulmonary embolism in these settings .

2. Treatment and Secondary Prevention of VTE Beyond prevention, Ximelagatran has been evaluated for the treatment and long-term secondary prevention of VTE. This includes managing conditions such as deep vein thrombosis with or without pulmonary embolism .

Stroke Prevention in Atrial Fibrillation

Clinical studies have demonstrated that Ximelagatran is non-inferior to warfarin for thromboprophylaxis against stroke or systemic embolism in patients with nonvalvular atrial fibrillation .

Cardiovascular Events Post-Acute Myocardial Infarction

Ximelagatran has been investigated for the prevention of cardiovascular events following an acute myocardial infarction, showcasing its potential in cardiac care applications .

5. In Silico and In Vitro Interaction Analysis Research has explored the interaction between Ximelagatran and HLA-DR molecules, providing insights into its inhibitory effects on ligand peptide binding, which could have implications for immunological applications .

Hepatic Safety Profile

Long-term clinical trials have focused on the hepatic findings associated with Ximelagatran use, contributing to a better understanding of its safety profile and potential hepatic applications .

Comparative Efficacy with Other Anticoagulants

Ximelagatran’s effectiveness has been compared with other novel oral anticoagulants in the treatment of acute venous thromboembolism, highlighting its place within the broader context of anticoagulant therapies .

Potential Replacement for Warfarin

Initially, Ximelagatran was expected to replace warfarin in many therapeutic settings due to its documented efficacy for various indications, including VTE prevention and stroke complications in atrial fibrillation .

Safety And Hazards

Ximelagatran was reported to cause hepatotoxicity (liver damage) during trials . This led to its withdrawal from the market by its manufacturer, AstraZeneca .

properties

IUPAC Name

ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBCJHYVWYIKI-PZJWPPBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049075
Record name Ximelagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.45e-02 g/L
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ximelagatran was the first member of the drug class of direct thrombin inhibitors that can be taken orally. Its effect is solely related to the inhibition of thrombin.
Record name Ximelagatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ximelagatran

CAS RN

192939-46-1
Record name Ximelagatran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192939-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ximelagatran [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ximelagatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ximelagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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